molecular formula C35H38N4O6 B057338 Manidipine CAS No. 120092-68-4

Manidipine

Cat. No. B057338
M. Wt: 610.7 g/mol
InChI Key: ANEBWFXPVPTEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It is selective for vasculature and does not produce effects on the heart at clinically relevant dosages .


Molecular Structure Analysis

Manidipine has a molecular formula of C35H38N4O6 and an average molecular weight of 610.711 . It is a small molecule and is classified as a dihydropyridine type calcium channel blocker .


Chemical Reactions Analysis

Manidipine is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives, which make up 4-7% and 22-24% of the dose excreted in the urine . For DEL, the TG/DTG analysis demonstrated three stages of mass loss between 140 and 402 °C .


Physical And Chemical Properties Analysis

Manidipine has a molecular weight of 610.7 and is soluble in DMSO at 100 mg/mL . It has a highly lipophilic nature, which allows it to be readily absorbed into the lipid bilayers of the cell membrane .

Scientific Research Applications

  • Antihypertensive Effects :

    • Manidipine effectively manages hypertension due to its high vascular selectivity and peripheral vasodilation capabilities, with negligible cardiodepression and no significant effect on norepinephrine levels, indicating a lack of sympathetic activation. It is suitable for once-daily administration due to its gradual onset and long duration of action. It shows effectiveness in hypertensive patients with comorbidities like type 2 diabetes mellitus and renal impairment, and it appears to improve insulin sensitivity without affecting metabolic function (McKeage & Scott, 2004).
    • Manidipine has a similar blood pressure-lowering capacity to other dihydropyridine calcium channel antagonists and angiotensin-converting enzyme inhibitors. It is effective in diabetic patients and very elderly patients with hypertension and generally well-tolerated (Roca-Cusachs & Triposkiadis, 2005).
  • Renal Effects :

    • Manidipine dilates both afferent and efferent renal arterioles, indicating beneficial renal effects unrelated to its antihypertensive effects. This dilation may help avoid increases in intraglomerular pressure and renal damage, similar to angiotensin-converting enzyme inhibitors. It increases renal blood flow and has a prominent natriuretic action without changing the glomerular filtration rate. Manidipine also inhibits vascular damage progression in the kidneys (Nagaoka, 1993).
  • Gene Transcription Modulation :

    • At concentrations that lower elevated blood pressure, manidipine modulates the transcription rates of cytokine genes in human mesangial cells. It inhibits the transcription for mRNA of interleukin 1 beta and granulocyte/monocyte colony-stimulating factor, while enhancing that for interleukin 6. Additionally, it inhibits the induction of c-fos, c-jun, and 3-hydroxy-3-methylglutaryl-coenzyme A reductase transcription, suggesting efficacy in modulating gene transcriptions involved in proinflammatory changes (Roth et al., 1992).
  • Metabolic Effects :

    • Manidipine has been shown to be effective in hypertensive patients with metabolic syndrome, improving blood pressure control and the metabolic profile, increasing the estimated glomerular filtration rate, and reducing the prevalence of microalbuminuria/proteinuria (Pm M-Castillo & P. Labrador, 2010).

Safety And Hazards

Manidipine should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-75-5 (di-hydrochloride)
Record name Manidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043745
Record name Manidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Contraction of vascular smooth muscle is stimulated by Gq coupled receptors which produce calcium release from the sarcoplasmic reticulum. This is followed by opening of voltage dependent calcium channels and an influx of calcium into the cell ultimately producing contraction. Manidipine binds to and dissociates slowly from L- and T-type voltage dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing this contraction. This produces vasodilation which decreases blood pressure. Manidipine produces renal vasodilation and an increase in natriuresis. This likely contributes to the antihypertensive effect by reducing blood volume. Manidipine is selective for the vasculature and does not produce significant effects on the heart or central nervous system at clinically relevant dosages.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Manidipine

CAS RN

89226-50-6
Record name Manidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89226-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Manidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid monomethyl ester (5 gm), dicyclohexyl carbodiimide (3.08 gm) and dimethylamino pyridine (0.25 gm) in toluene (30 ml) at room temperature was added 2-(4-benzhydryl piperazine-1-yl)ethanol (7.5 gm). Reaction mass was then heated to 70-75° C. for 2 hours. Reaction mass was then cooled to room temperature and filtered. Toluene layer was concentrated under vacuum to get manidipine base (5 gm).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Manidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Manidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Manidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Manidipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Manidipine
Reactant of Route 6
Reactant of Route 6
Manidipine

Citations

For This Compound
3,390
Citations
K McKeage, LJ Scott - Drugs, 2004 - Springer
… Once-daily oral manidipine is an effective and generally well tolerated antihypertensive … was significantly lower in manidipine than in amlodipine recipients. Manidipine is also effective …
Number of citations: 44 link.springer.com
SM Cheer, K McClellan - Drugs, 2001 - Springer
… In a well controlled short term trial, manidipine 10mg daily significantly … with manidipine was similar to that observed with amlodipine, enalapril or delapril. The effects of manidipine on …
Number of citations: 48 link.springer.com
L Cavalieri, G Cremonesi - American journal of cardiovascular drugs, 2009 - Springer
The calcium channel antagonists (CCAs) were originally introduced as vasodilators for the treatment of coronary heart disease, but are now also noted for their clinical efficacy in the …
Number of citations: 17 link.springer.com
A Roca-Cusachs, F Triposkiadis - Drugs, 2005 - Springer
… also respond favourably to treatment with manidipine. Manidipine has neutral effects on glucose and lipid metabolism and is generally well tolerated. Manidipine thus represents a first-…
Number of citations: 17 link.springer.com
FJ Martínez Martín - Expert review of cardiovascular therapy, 2009 - Taylor & Francis
… by manidipine (-21.3%; p = 0.007), but not by amlodipine (-8.3%; p = 0.062). Tolerability with manidipine … Conclusion: These data support the added value of manidipine in renal and …
Number of citations: 42 www.tandfonline.com
M Luque Otero - Vascular health and risk management, 2007 - Taylor & Francis
… The new oral fixed combination manidipine 10 mg/delapril 30 mg … in non-responders to monotherapy with manidipine or delapril the … of ankle edema in patients treated with manidipine. …
Number of citations: 37 www.tandfonline.com
P Ruggenenti, G Lauria, IP Iliev, A Fassi, AP Ilieva… - …, 2011 - Am Heart Assoc
To assess whether angiotensin-converting enzyme inhibitors and third-generation dihydropyridine calcium channel blockers ameliorate diabetic complications, we compared …
Number of citations: 119 www.ahajournals.org
FF Richy, S Laurent - Blood pressure, 2011 - Taylor & Francis
… The aim of this meta-analysis was to compare the efficacy and safety profile of manidipine … received manidipine and 402 received amlodipine) were included. The efficacy of manidipine …
Number of citations: 30 www.tandfonline.com
O Iimura, K Shimamoto - American heart journal, 1993 - Elsevier
… essential hypertension to elucidate the efficacy and mode of action of manidipine. … -term phases of manidipine treatment was found in essential hypertensive patients. Manidipine partly …
Number of citations: 43 www.sciencedirect.com
N Buset Ríos, N Buset Ríos… - Nefrología (English …, 2011 - revistanefrologia.com
In the treatment of hypertension and diabetes, the combination of blockers of the renin-angiotensin system with calcium channel blockers appears as one of the most effective options. …
Number of citations: 12 revistanefrologia.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.